7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
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Overview
Description
“7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” typically involves multiple steps, including the formation of the quinoline core, introduction of the aminopyrimidine group, and the attachment of the trifluoromethylphenyl group. Common reagents and conditions may include:
Formation of Quinoline Core: Cyclization reactions using anilines and β-ketoesters.
Introduction of Aminopyrimidine Group: Nucleophilic substitution reactions.
Attachment of Trifluoromethylphenyl Group: Coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions may target the nitro groups or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and receptors, providing insights into its potential as a drug candidate.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals targeting specific diseases, such as cancer or infectious diseases.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Aminopyrimidine Derivatives: Compounds like aminopyrimidine-based kinase inhibitors.
Trifluoromethylphenyl Derivatives: Compounds like fluoxetine and other trifluoromethyl-substituted pharmaceuticals.
Uniqueness
The uniqueness of “7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H14F3N5O2 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
7-(6-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)12-2-1-3-13(8-12)29-20(30)16-6-7-26-17-9-14(4-5-15(16)17)31-19-10-18(25)27-11-28-19/h1-11H,(H,29,30)(H2,25,27,28) |
InChI Key |
QYEDZXGCWBGHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=CC3=NC=C2)OC4=NC=NC(=C4)N)C(F)(F)F |
Origin of Product |
United States |
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